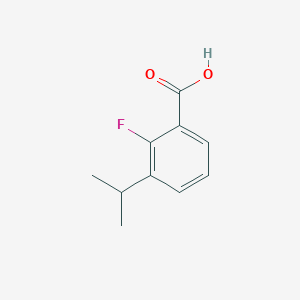

![molecular formula C14H18N2O4 B2748075 Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921842-64-0](/img/structure/B2748075.png)

Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate, also known as DOBC, is a chemical compound that has been studied for its potential therapeutic applications. DOBC belongs to the family of oxazepines and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Cancer Treatment

Indole derivatives have been extensively studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells, making them valuable in the development of chemotherapeutic agents . The ability to target specific pathways involved in cancer cell proliferation and survival is a key focus of ongoing research.

Antimicrobial Applications

The antimicrobial properties of indole derivatives make them candidates for treating infections caused by bacteria, fungi, and viruses . Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein function, which can lead to the death of the pathogen.

Agricultural Chemicals

In agriculture, indole derivatives can be used to develop pesticides and herbicides. Their biological activity can be harnessed to protect crops from pests and diseases, thereby improving yield and quality .

Environmental Science

Indole derivatives may play a role in environmental science by contributing to the development of biodegradable materials or as part of systems designed to remediate pollutants . Their structural versatility allows for the synthesis of compounds that can interact with various environmental contaminants.

Drug Delivery Systems

The structural complexity of indole derivatives enables them to be used in drug delivery systems. They can be modified to enhance the bioavailability and targeted delivery of therapeutic agents, potentially improving the efficacy and reducing the side effects of drugs .

Neurological Disorders

Research has shown that indole derivatives can have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Their ability to modulate neurotransmitter systems is a promising area of study .

Industrial Synthesis

In the industrial sector, indole derivatives are used in the synthesis of dyes, pigments, and other materials. Their chemical properties allow for a wide range of reactions, making them versatile intermediates in chemical manufacturing processes .

Antioxidant Properties

Indole derivatives are known to possess antioxidant properties, which can be utilized in the development of supplements and nutraceuticals. Antioxidants are important for protecting the body from oxidative stress and may have anti-aging effects .

properties

IUPAC Name |

ethyl N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-4-19-13(18)15-9-5-6-11-10(7-9)16-12(17)14(2,3)8-20-11/h5-7H,4,8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBUNDZVCAGSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2747994.png)

![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2748000.png)

![Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2748001.png)

![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2748002.png)

![4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2748005.png)

![1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine](/img/structure/B2748006.png)

![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)

![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2748011.png)

![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2748015.png)